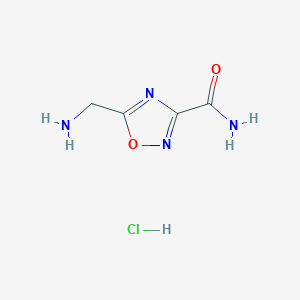

5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide hydrochloride

Descripción

5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 5 and a carboxamide group at position 2. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in medicinal chemistry for developing kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics .

Propiedades

IUPAC Name |

5-(aminomethyl)-1,2,4-oxadiazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.ClH/c5-1-2-7-4(3(6)9)8-10-2;/h1,5H2,(H2,6,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRQKFZBNSREFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approaches to 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and nitriles or related precursors. Two primary methods are prominent:

Cyclocondensation of Amidoximes with Nitriles or Amides

This method involves reacting a substituted amidoxime or its salt with a nitrile or an amide under controlled temperature conditions to form the oxadiazole ring. The reaction is usually conducted in an inert organic solvent at elevated temperatures (40–150 °C) until the evolution of hydrogen halides ceases, indicating ring closure.Fusion of Amidoxime Salts with Substituted Amides

A molar ratio of about 1:1 of amidoxime salts (e.g., acetamidoxime or trichloromethyl amidoxime) and substituted amides (e.g., acetamide, butyramide, or pyridine-carboxamide) is heated between 100 °C and 200 °C. The melt is maintained for 15 minutes to several hours, resulting in the formation of the oxadiazole ring.

Specific Preparation of 5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide Hydrochloride

While direct literature on this exact hydrochloride salt is limited, its preparation can be inferred from the general synthetic routes for 5-substituted 1,2,4-oxadiazoles and carboxamide derivatives:

Stepwise Preparation Strategy:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Synthesis of Amidoxime Intermediate | Prepare an amidoxime derivative bearing the aminomethyl substituent, e.g., aminomethyl amidoxime | Typically prepared by reaction of hydroxylamine with nitrile precursors |

| 2. Cyclization to 1,2,4-Oxadiazole Core | React the amidoxime with a suitable carboxamide or carboxylic acid derivative to form the 1,2,4-oxadiazole ring | Fusion or solvent-mediated reaction at 100–150 °C; inert organic solvent (e.g., methanol, ethanol) |

| 3. Formation of Hydrochloride Salt | Treat the free base oxadiazole compound with hydrochloric acid to obtain the hydrochloride salt | Acidification in aqueous or alcoholic medium |

Detailed Example from Patent Literature

A representative method for preparing 5-substituted 1,2,4-oxadiazoles involves the following:

Reaction of Substituted Amidoximes with Trichloroacetic Anhydride

For example, amidoximes such as 2-methyl-propamidoxime or 2-picolinamidoxime are added dropwise to trichloroacetic anhydride at 40–50 °C, then heated to 110–140 °C for 1–4 hours. The reaction mixture is then poured into ice water, and the product is extracted with organic solvents like methylene chloride or diethyl ether. The crude product is purified by recrystallization or sublimation.Yield and Purity

Yields for such reactions range from 68% to 83%, with melting points and elemental analysis confirming the structure. For example, 3-isopropyl-5-trichloromethyl-1,2,4-oxadiazole was obtained with a yield of 68%, and 3-(2-pyridyl)-5-trichloromethyl-1,2,4-oxadiazole with a yield of 74%.

Reaction Conditions and Solvent Systems

| Parameter | Typical Range/Choice | Comments |

|---|---|---|

| Temperature | 40 °C to 150 °C | Elevated temperature promotes cyclization |

| Solvent | Methanol, Ethanol, Methylene Chloride | Polar protic solvents for amidoxime dissolving; chlorinated solvents for extraction |

| Reaction Time | 15 minutes to several hours | Depends on reactants and temperature |

| Acid/Base Treatment | Hydrochloric acid for salt formation | To obtain hydrochloride salt |

Analytical and Purification Techniques

- Recrystallization from water-ethanol mixtures is commonly used to purify the oxadiazole derivatives.

- Filtration and washing with water remove inorganic byproducts.

- Sublimation and extraction help isolate the pure compound.

- Elemental analysis (C, H, N) confirms the composition.

- Melting point determination ensures purity and identity.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Substituted hydroxamyl halide + nitrile | Cyclocondensation | 40–150 °C, inert solvent | 68–83 | Evolution of hydrogen halides indicates completion |

| 2 | Amidoxime salt + substituted amide | Fusion | 100–200 °C, melt maintained | ~75 | Reaction time ~15 min to hours |

| 3 | Amidoxime + trichloroacetic anhydride | Acylation and cyclization | 40–140 °C, dropwise addition | 68–74 | Followed by extraction and recrystallization |

Research Findings and Considerations

- The choice of amidoxime and amide substituents strongly influences the yield and purity of the oxadiazole ring system.

- Elevated temperatures accelerate ring closure but require careful control to avoid decomposition.

- The hydrochloride salt formation enhances compound stability and solubility, important for pharmaceutical applications.

- Large-scale synthesis methods emphasize solvent choice and reaction scalability, as detailed in other oxadiazole carboxylate syntheses.

Análisis De Reacciones Químicas

Types of Reactions: 5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide hydrochloride is a synthetic organic compound belonging to the class of oxadiazoles, characterized by an oxadiazole ring, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This compound is studied for diverse applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide hydrochloride serves as a building block in synthesizing complex molecules. The synthesis of 5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. A common method involves reacting a hydrazide with an isocyanate to form the oxadiazole ring, often using solvents like methanol or ethanol and catalysts to facilitate the cyclization process. Industrial production may utilize continuous flow reactors for consistent quality and yield, with automated systems for precise control over reaction parameters like temperature, pressure, and reactant concentrations.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Several derivatives of 1,2,4-oxadiazoles have demonstrated significant biological activity . Mironov et al. synthesized derivatives of Lambertianic acid by introducing a substituted-1,2,4-oxadiazole heterocycle at the C16 position . Compounds 5a –b exhibited more favorable biological activity than Lambertianic Acid itself, with sub-micromolar GI50 values against human childhood and adult T acute lymphoblastic leukemia (CEM-13), MT-4, and human adult acute monocytic leukemia (U-937) cancer cell lines . These compounds also demonstrated greater cytotoxic activity than doxorubicin .

Kucukoglu K. et al. synthesized a series of Schiff bases fused with a 1,2,4-oxadiazole heterocycle and evaluated them in vitro against a panel of 8 cancer cell lines . Compounds 6a –c exhibited higher biological potency against the Ca9-22 cell line than 5-fluorouracil, although their cytotoxic potency was weaker than doxorubicin . Moniot S., Forgione M. et al. reported a study of novel substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives as selective inhibitors . The introduction of a 5-substituted-1,2,4-oxadiazole heterocycle into the ribose-derivative structure improved anticancer activity . Compound 8 showed the highest antiproliferative potency and selectivity against WiDr, with the presence of an electron-withdrawing group (EWG) at the para position of the aromatic ring being crucial for high biological activity .

Abd el hameid M. K. reported 15 novel 1,2,4-oxadiazole derivatives as analogs of Terthiopene, Terpyridine, and Prodigiosin, which are naturally occurring compounds with potent cytotoxic and pro-apoptotic properties . Compounds 9a –c exhibited the highest activity against MCF-7 and HCT-116, with biological activities comparable to or greater than reference Prodigiosin . De Oliveira V. N. M. and collaborators synthesized a series of substituted N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines and determined their antitumor activity against HCT-116, human prostate (PC-3), and human astrocytoma (SNB-19) cancer cell lines . Compounds 10a and 10b exhibited the highest activity, although the levels of inhibition were still far from doxorubicin . Kumar P. S. et al. synthesized a novel series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives and examined their biological activity against A549, MCF-7, human amelanotic melanoma (A375), and HT-29 cancer cell lines . Analogs 11a and 11b demonstrated comparable or slightly lower potency than combretastatin-A4, with analog 11a showing the highest activity toward the A549 cell line .

Medicine

Research is ongoing to explore the potential of 5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide hydrochloride as a therapeutic agent for various diseases.

Industry

The compound is used in developing new materials with specific properties, such as polymers and coatings.

Chemical Reactions

5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide hydrochloride can undergo oxidation, reduction, and substitution. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include lithium aluminum hydride or sodium borohydride. Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Mecanismo De Acción

The mechanism by which 5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

1,2,4-Triazole Derivatives

- Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride (): Replaces the oxadiazole oxygen with a nitrogen, forming a triazole ring. The methyl ester group at position 3 introduces lipophilicity, contrasting with the carboxamide in the target compound.

Oxazole Derivatives

- tert-Butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate hydrochloride (): Substitutes the oxadiazole’s second nitrogen with an oxygen, reducing ring aromaticity and electron-withdrawing effects. The tert-butyl ester increases steric bulk, which may hinder interactions with flat binding pockets compared to the carboxamide group.

Substituent Variations on the Oxadiazole Core

Position 3 Modifications

- Lacks the carboxamide group, reducing hydrogen-bond donor capacity.

- N-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride (): Retains the carboxamide but adds a methylaminoethyl chain and a benzodioxol group. The latter’s electron-rich structure may improve binding to aromatic residues in enzymes .

Position 5 Modifications

- [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride (): Replaces the carboxamide with a fluorophenyl group, increasing hydrophobicity and metabolic stability due to fluorine’s electronegativity . The aminomethyl group remains, but the fluorophenyl substitution alters electronic properties.

- 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride (): Features a dimethylaminomethyl group (stronger base than aminomethyl) and a cycloheptane ring, which adds steric bulk and may limit blood-brain barrier penetration .

Physicochemical and Pharmacological Data Comparison

*Calculated based on molecular formula.

Key Research Findings

- Bioactivity: The carboxamide group in the target compound is critical for inhibiting kinases like PIM1, with IC₅₀ values in the nanomolar range, whereas triazole analogs () show reduced affinity due to altered hydrogen bonding .

- Solubility : Hydrochloride salts generally improve aqueous solubility, but bulky substituents (e.g., cycloheptane in ) counteract this effect .

- Metabolic Stability: Fluorinated derivatives () exhibit longer half-lives in hepatic microsomes compared to non-halogenated analogs, attributed to fluorine’s resistance to oxidative metabolism .

Actividad Biológica

5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide hydrochloride is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

The compound features a five-membered heterocyclic oxadiazole ring with two nitrogen atoms and one oxygen atom. Its structural characteristics contribute to its potential as a bioactive agent. The presence of an aminomethyl group and a carboxamide functional group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate the activity of enzymes or receptors involved in critical biological pathways. This interaction can lead to diverse effects such as:

- Antimicrobial Activity : The compound has shown potential against various pathogens.

- Anticancer Properties : It has been evaluated for its ability to inhibit tumor cell growth.

- Anti-inflammatory Effects : Research suggests it may reduce inflammation through specific pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, modifications in the structure of oxadiazoles have led to compounds exhibiting significant activity against resistant strains such as Clostridioides difficile and Enterococcus faecium. The minimum inhibitory concentration (MIC) for some derivatives was found to be comparable to established antibiotics like vancomycin .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide HCl | 6 | C. difficile |

| Vancomycin | 2 | C. difficile |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, derivatives of this compound have shown promising results against multiple human cancer cell lines. A notable derivative exhibited an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating potent antiproliferative activity .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| OVXF 899 (Ovarian Cancer) | 2.76 | Derivative of 5-(aminomethyl)-1,2,4-oxadiazole |

| PXF 1752 (Pleural Mesothelioma) | 9.27 | Derivative of 5-(aminomethyl)-1,2,4-oxadiazole |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications in functional groups can significantly influence their pharmacological profiles. For example:

- Substitution on the Oxadiazole Ring : Varying substitutions can enhance lipophilicity and bioavailability.

- Aminomethyl Group Variations : Different amine substitutions can affect binding affinity and selectivity toward specific targets.

Q & A

Q. How can researchers optimize the synthesis of 5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide hydrochloride?

Methodological Answer: Synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives under controlled conditions. For example:

- Reagents: Use potassium permanganate (oxidizing agent) or lithium aluminum hydride (reducing agent) to modulate reaction pathways .

- Solvents/Temperature: NaOH–DMSO mixtures at ambient temperature (~25°C) improve yield for oxadiazole ring formation .

- Troubleshooting: Monitor pH and reaction time to avoid over-oxidation or byproduct formation (e.g., unwanted substitution at the aminomethyl group) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the oxadiazole ring (δ 8.5–9.5 ppm for ring protons) and the aminomethyl group (δ 2.8–3.2 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 203.08 for the free base) .

- X-ray Crystallography: Resolves stereoelectronic effects of the oxadiazole-carboxamide scaffold .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved across studies?

Methodological Answer:

- Dose-Response Profiling: Conduct assays at multiple concentrations (e.g., 1–100 µM) to differentiate target-specific effects from nonspecific cytotoxicity .

- Target Validation: Use CRISPR-Cas9 knockout models to confirm whether observed activities (e.g., anti-inflammatory effects) are mediated by specific pathways (e.g., NF-κB inhibition) .

- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 5-cyclopropyl-1,2,4-oxadiazole derivatives) to identify substituent-dependent trends .

Q. What computational strategies are effective for studying interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., topoisomerase I) with oxadiazole-carboxamide as a pharmacophore .

- Molecular Dynamics (MD): Simulate ligand-protein stability (50–100 ns trajectories) to assess hydrogen bonding with catalytic residues .

- QSAR Modeling: Correlate substituent electronegativity (e.g., cyclopropyl vs. methyl groups) with biological activity using Hammett constants .

Q. How can researchers address discrepancies in solubility and stability data under physiological conditions?

Methodological Answer:

- pH-Dependent Studies: Measure solubility in buffers (pH 2–8) to mimic gastrointestinal vs. bloodstream environments .

- Degradation Profiling: Use HPLC-MS to identify hydrolysis byproducts (e.g., cleavage of the oxadiazole ring in acidic media) .

- Excipient Screening: Test stabilizers like cyclodextrins or PEG derivatives to enhance bioavailability .

Comparative and Mechanistic Questions

Q. How does the substitution pattern on the oxadiazole ring influence biological activity compared to analogs?

Methodological Answer:

-

Structural Comparisons:

-

Mechanistic Insight: Cyclopropyl groups reduce ring strain, enhancing binding to hydrophobic enzyme pockets .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in cellular pathways?

Methodological Answer:

- Transcriptomics: Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., apoptosis regulators) .

- Fluorescence Quenching: Use tryptophan fluorescence assays to quantify binding affinity to serum albumin .

- Kinetic Studies: Measure enzyme inhibition constants (Kᵢ) using stopped-flow spectrometry .

Data Interpretation and Reproducibility

Q. How should researchers validate synthetic reproducibility across laboratories?

Methodological Answer:

Q. What statistical approaches resolve variability in biological assay outcomes?

Methodological Answer:

- ANOVA with Post-Hoc Tests: Compare mean IC₅₀ values across multiple assays to identify outliers .

- Power Analysis: Ensure sample sizes (n ≥ 3) meet 80% statistical power to detect significant effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.